2-Propyne-1-sulfonic acid

Description

Structural Peculiarities and Functional Group Synergy

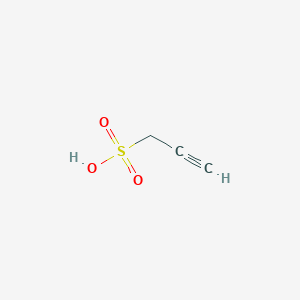

The chemical identity and reactivity of 2-propyne-1-sulfonic acid are dictated by its distinct molecular architecture, which features a three-carbon propyne (B1212725) chain attached to a sulfonic acid group. cymitquimica.com The IUPAC name for this compound is prop-2-yne-1-sulfonic acid. nih.govchemspider.com This structure brings together two highly functional chemical moieties: a terminal alkyne (–C≡CH) and a sulfonic acid (–SO₃H) group.

The sulfonic acid group is a strong Brønsted acid, rendering the molecule highly acidic and water-soluble. cymitquimica.comsolubilityofthings.com This group's high polarity and ability to form hydrogen bonds are central to many of its applications. solubilityofthings.com The terminal alkyne, on the other hand, provides a site for a wide array of chemical transformations unique to carbon-carbon triple bonds, such as cycloaddition reactions, cross-coupling processes, and nucleophilic additions.

The synergy between these two functional groups is a key aspect of the molecule's chemical profile. The sulfonic acid group, being strongly electron-withdrawing, influences the electronic properties of the adjacent propargyl system. Conversely, the rigid, linear geometry of the alkyne group imparts specific spatial characteristics to the polymers and materials derived from it. This combination allows for the design of molecules and materials with tailored properties, leveraging both the strong acidity of the sulfonate and the versatile reactivity of the alkyne.

Physicochemical Properties of this compound and its Sodium Salt Below are tables detailing key computed and measured properties of this compound and its more commonly utilized sodium salt.

Table 1: Properties of this compound Data sourced from computational models.

| Property | Value | Source |

| Molecular Formula | C₃H₄O₃S | nih.gov |

| Molecular Weight | 120.13 g/mol | nih.gov |

| InChIKey | UOCCVDMCNJYVIW-UHFFFAOYSA-N | nih.gov |

| CAS Number | 65284-56-2 | cymitquimica.comnih.gov |

Table 2: Properties of this compound, Sodium Salt Data includes both measured and computed values.

| Property | Value | Source |

| Molecular Formula | C₃H₃NaO₃S | nih.gov |

| Molecular Weight | 142.11 g/mol | nih.gov |

| Appearance | Pale yellow transparent liquid | |

| pH (aqueous solution) | 0.6–2.6 | |

| CAS Number | 55947-46-1 | nih.gov |

Historical Context and Evolution of Research Trajectories

The study of sulfonic acids has a long history, with aromatic sulfonic acids being key intermediates in the dye industry since the 19th century. The investigation of aliphatic and more complex sulfonic acids followed, driven by the need for new surfactants, catalysts, and specialty chemicals. researchgate.net The synthesis and characterization of functionalized alkynes also have deep roots in organic chemistry, but the deliberate combination of these two functionalities in a single molecule like this compound represents a more modern trajectory in synthetic chemistry.

Early research involving related structures focused on the fundamental reactions for creating sulfur-carbon bonds and sulfonating various organic substrates. scribd.com The development of methods to synthesize bifunctional molecules, where each functional group could undergo selective reactions, marked a significant evolution. Research into compounds like this compound and its derivatives likely emerged from this pursuit, as chemists sought to create monomers for advanced polymers and versatile building blocks for complex organic synthesis.

The research trajectory has shifted from fundamental synthesis to application-driven studies. The rise of polymer chemistry and materials science created a demand for functional monomers that could impart specific properties, such as ion conductivity or improved dye affinity, to a polymer backbone. google.com Similarly, the electroplating industry's search for additives that could improve the quality and brightness of metal coatings led to the investigation of small, highly functional organic molecules, including the sodium salt of this compound.

Contemporary Significance and Emerging Research Frontiers

In contemporary chemical research, this compound and its salts are recognized for their utility in several advanced applications. Their significance stems directly from the dual functionality of the alkyne and sulfonic acid groups.

Key Application Areas:

Polymer Chemistry: The compound serves as a functional monomer in polymerization processes. cymitquimica.com Its incorporation into polymer chains can introduce sulfonic acid groups, which is a common strategy for creating ion-exchange membranes and polyelectrolytes. solubilityofthings.com These sulfonated polymers are valuable in applications such as fuel cells, water treatment, and as superplasticizers for construction materials. cymitquimica.com For instance, the sulfonic acid groups can facilitate proton transport in proton exchange membranes (PEMs) for fuel cells. rsc.org

Electroplating: The sodium salt, sodium prop-2-yne-1-sulfonate, is used as a brightening agent in nickel electroplating baths. It helps to produce a uniform, bright, and level coating by influencing the current density distribution and deposition process at the cathode. The alkyne group's reactivity is thought to play a crucial role in its interaction with the metal surface during plating.

Organic Synthesis: As a bifunctional molecule, it is a versatile building block. lookchem.com The alkyne can participate in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, while the sulfonic acid group can be converted into other derivatives like sulfonyl chlorides or sulfonamides, which are important pharmacophores in medicinal chemistry. ontosight.ai

Emerging Research Frontiers:

The unique structure of this compound continues to open new avenues of research. One emerging frontier is its use in the design of advanced functional materials. By attaching this molecule to surfaces or incorporating it into more complex architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), researchers can create materials with high proton conductivity, catalytic activity, or specific binding properties. mdpi.comresearchgate.net The ability to polymerize the alkyne group in situ after incorporation into a porous structure is a particularly promising strategy for fabricating nanoconfined proton transporters for next-generation energy devices. researchgate.net Further exploration of its reactivity in novel polymerization techniques and complex multicomponent reactions is expected to yield new materials and molecules with innovative applications.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-yne-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c1-2-3-7(4,5)6/h1H,3H2,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCCVDMCNJYVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276519 | |

| Record name | 2-propyne-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65284-56-2 | |

| Record name | 2-Propyne-1-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65284-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-propyne-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyne-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Propyne 1 Sulfonic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches utilize molecules that already contain the three-carbon propargyl framework. These methods focus on the introduction of the sulfonic acid group onto this pre-existing backbone.

Propargyl Alcohol Chlorosulfonation Pathways

A primary direct route involves the sulfonation of propargyl alcohol. atamanchemicals.comnih.gov This pathway typically employs a potent sulfonating agent, such as chlorosulfonic acid, to react with the hydroxyl group of propargyl alcohol. The reaction is generally performed in an inert solvent to control reactivity and dissipate heat. The initial product is a propargyl sulfonate, which can be subsequently hydrolyzed to yield the target sulfonic acid. The use of chlorosulfonic acid is a common strategy for introducing sulfonyl groups onto organic substrates. uq.edu.auresearchgate.net

Table 1: Overview of Propargyl Alcohol Chlorosulfonation

| Parameter | Description |

|---|---|

| Starting Material | Propargyl alcohol (prop-2-yn-1-ol) nih.gov |

| Reagent | Chlorosulfonic acid (ClSO₃H) uq.edu.au |

| Reaction Type | Electrophilic substitution/sulfonation |

| Key Steps | Reaction of the alcohol with the sulfonating agent, followed by hydrolysis. |

| Significance | Direct conversion of a readily available propargyl precursor. |

This table is based on general principles of sulfonation reactions.

Alternative Sulfonation Strategies via Propargyl Thiol Oxidation

An alternative direct synthesis strategy begins with 2-propyne-1-thiol (B1604907) (propargyl mercaptan). nih.gov This method relies on the oxidation of the thiol (-SH) group to a sulfonic acid (-SO₃H) group. Strong oxidizing agents are required to achieve the complete oxidation necessary to form the sulfonic acid. The oxidation process is understood to proceed sequentially through sulfenic acid (RSOH) and sulfinic acid (RSO₂H) intermediates before reaching the final sulfonic acid state. researchgate.net Agents like hydrogen peroxide or potassium permanganate (B83412) are capable of facilitating this transformation. researchgate.net

Table 2: Key Aspects of Propargyl Thiol Oxidation

| Feature | Detail | Source |

|---|---|---|

| Starting Material | 2-Propyne-1-thiol | nih.gov |

| Reaction Type | Oxidation | |

| Common Oxidants | Hydrogen peroxide, potassium permanganate | researchgate.net |

| Intermediates | Sulfenic acid, Sulfinic acid | researchgate.net |

| Significance | Provides a pathway from a sulfur-containing precursor. |

Neutralization Reactions for Salt Forms

2-propyne-1-sulfonic acid is a strong acid and is often converted into its salt form, such as sodium prop-2-yne-1-sulfonate, for improved stability and ease of handling. nih.govcymitquimica.com This conversion is a standard acid-base neutralization reaction.

The synthesis of sulfonic acid salts via neutralization requires meticulous control over the reaction conditions to ensure high purity. A precise 1:1 molar ratio of this compound to a base, such as sodium hydroxide, is reacted in an aqueous medium. Throughout the addition of the base, the pH of the solution must be rigorously monitored. The target is to achieve complete neutralization, indicated by a stable pH of approximately 7–8, without introducing an excess of the base, which would contaminate the final product.

Following successful neutralization, the resulting salt must be isolated from the aqueous solution. Rotary evaporation is a common first step, where the water is efficiently removed under reduced pressure while carefully controlling the temperature to prevent thermal degradation of the product. For products that are particularly hygroscopic (water-attracting), a subsequent purification step of lyophilization, or freeze-drying, may be employed. This technique involves freezing the remaining solution and then sublimating the ice under a vacuum, yielding a dry, powdered product.

Green Chemistry and Sustainable Synthesis Innovations

A significant advancement in the synthesis of sulfonic acids aligns with the principles of green chemistry, focusing on mild conditions and the use of environmentally benign reagents. One such innovative strategy is the synthesis of both aryl and alkyl sulfonic acids directly from halides using thiourea (B124793) dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate. core.ac.uk This method employs air as the green oxidant and can proceed under either transition-metal-free or transition-metal-catalyzed conditions. core.ac.uk This approach avoids the use of harsher sulfonating agents and represents a sustainable, one-step pathway to the desired sulfonic acids from their corresponding halides, such as propargyl chloride. core.ac.uk

Control of Purity and Impurity Profiling in Synthesis

Ensuring the high purity of this compound is critical for its applications, particularly in fields like electroplating where impurities can negatively affect performance. A primary concern during its synthesis via the propargyl halide route is the formation of colored by-products. researchgate.net The development of a biphasic reaction system was a direct response to this issue, allowing for the separation of these impurities into the organic phase, leaving a significantly purer aqueous solution of the product. researchgate.net

Another key aspect of impurity profiling is identifying and controlling the formation of side-products from competing reaction pathways. In the sulfonation of propargyl derivatives, there is a risk of forming undesirable by-products, including corresponding propargyl halides, if reaction conditions are not carefully managed. tib.eu

General strategies for ensuring high purity are also applicable. These include the use of high-purity starting materials, such as distilled reagents, to minimize the introduction of contaminants like excess iron, and the effective removal of any unreacted starting materials before the final neutralization and isolation steps. Careful monitoring and control of reaction parameters like pH and temperature are essential to minimize side reactions and maximize the yield of the desired product. researchgate.net

| Potential Impurity | Origin | Control Strategy | Reference |

|---|---|---|---|

| Colored By-products | Side reactions in aqueous synthesis. | Use of a biphasic aqueous-organic system to extract impurities. | researchgate.net |

| Unreacted Propargyl Halide | Incomplete reaction. | Optimize reaction time, temperature, and molar ratios; Post-reaction removal. | researchgate.net |

| Undesirable Halide By-products | Decomposition of reactive sulfonate intermediates. | Careful selection of base and reaction conditions to avoid reactive ammonium (B1175870) halides. | tib.eu |

| Metallic Contaminants (e.g., Iron) | Contaminated reagents or reactor. | Use of purified/distilled starting materials and appropriate reactor lining. |

Spectroscopic and Advanced Analytical Characterization of 2 Propyne 1 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-propyne-1-sulfonic acid, offering detailed insights into the chemical environment of its constituent atoms.

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons within a molecule. For terminal alkynes like this compound, the proton attached to the sp-hybridized carbon (the alkyne proton) exhibits a characteristic chemical shift. openochem.org

Typically, the chemical shift for a terminal alkyne proton (≡C-H) is observed in the range of 2-3 ppm. oregonstate.edu This upfield shift, relative to vinylic or aromatic protons, is a consequence of the magnetic anisotropy induced by the π-electron system of the triple bond. Specifically, the alkyne proton in propargyl compounds often appears as a triplet due to coupling with the adjacent methylene (B1212753) protons. openochem.orgechemi.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Alkyne Proton (≡C-H) | 2.0 - 3.5 oregonstate.edu | Triplet | ~2.4 echemi.com |

| Methylene Protons (-CH₂-) | ~3.87 echemi.com | Doublet | ~2.4 echemi.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are influenced by factors such as hybridization and the electronegativity of neighboring atoms. pressbooks.pub

The sp-hybridized carbons of the alkyne group in this compound derivatives resonate in a distinct region of the spectrum. Generally, the terminal alkyne carbon (≡C-H) appears around 65–85 ppm, while the internal alkyne carbon (≡C-R) is found further downfield between 70–100 ppm. openochem.org The carbon atom attached to the sulfonyl group is also expected to be significantly deshielded due to the strong electron-withdrawing nature of the sulfonate moiety.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Terminal Alkyne Carbon (≡C-H) | 70 - 80 rsc.org |

| Internal Alkyne Carbon (-C≡) | 75 - 90 rsc.org |

| Methylene Carbon (-CH₂-) | ~30 rsc.org |

| Carbonyl Carbons (in derivatives) | 170 - 220 pressbooks.pub |

Pulse-Field Gradient (PFG) NMR is a powerful technique for measuring the self-diffusion coefficients of molecules in solution. kpi.uaoxinst.com This method provides insights into the translational motion of ions and molecules, which is particularly relevant for understanding the behavior of sulfonic acids in various media. nih.gov By applying magnetic field gradients, PFG-NMR can distinguish between different species in a mixture based on their diffusion rates, which are related to their size and shape. oxinst.comrsc.org In the context of this compound and its derivatives, PFG-NMR can be used to study ion mobility and association in electrolyte solutions. bruker.com

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., S=O Stretches)

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent bands are associated with the sulfonyl (SO₂) and alkyne (C≡C) groups. The S=O stretching vibrations in sulfonic acids give rise to two strong absorption bands. s-a-s.org The asymmetric stretch typically appears in the range of 1340-1350 cm⁻¹, while the symmetric stretch is observed between 1150-1160 cm⁻¹. s-a-s.org

The terminal alkyne group also presents characteristic absorption bands. A sharp, medium-intensity band corresponding to the C-H stretch of the alkyne proton is typically found around 3300 cm⁻¹. msu.edu The C≡C triple bond stretch, although sometimes weak, appears in the region of 2100-2140 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O (Sulfonyl) | Asymmetric Stretch | 1340 - 1350 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | 1150 - 1160 | Strong |

| ≡C-H (Alkyne) | C-H Stretch | ~3300 msu.edu | Medium, Sharp |

| C≡C (Alkyne) | C≡C Stretch | 2100 - 2140 rsc.org | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

For thermally labile and polar molecules like sulfonic acids, soft ionization techniques are crucial to prevent fragmentation during the analysis. nih.gov Electrospray ionization (ESI) is a particularly suitable method as it allows for the transfer of ions from solution to the gas phase with minimal decomposition. uliege.be

In negative-ion mode ESI-MS, sulfonic acids readily deprotonate to form [M-H]⁻ ions, allowing for the accurate determination of the molecular weight. upce.cz This technique is highly sensitive and can be used to analyze complex mixtures, making it invaluable for the characterization of this compound and its derivatives, especially when coupled with liquid chromatography (LC-MS). upce.cz The resulting mass spectra can provide confirmation of the molecular formula and can be used in tandem MS (MS/MS) experiments to gain further structural information through controlled fragmentation. nih.govnih.gov

High-Resolution LC-QTOF-MS with Ion Mobility Spectrometry for Trace Degradants

High-resolution liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) coupled with ion mobility spectrometry (IMS) represents a powerful analytical strategy for the detection and characterization of trace-level degradants of this compound. This multidimensional approach provides a high degree of separation and specificity, which is crucial for identifying structurally similar impurities that may form during synthesis or degradation.

The analysis begins with separation of the sample components via liquid chromatography. Subsequently, the eluted compounds are ionized and introduced into the mass spectrometer. The QTOF-MS provides high-resolution mass measurements, enabling the determination of elemental compositions for parent ions and their fragments with high accuracy. This is fundamental for proposing potential chemical formulas for unknown degradation products.

The addition of ion mobility spectrometry introduces an orthogonal separation dimension based on the size, shape, and charge of the ions. As ions travel through a gas-filled mobility cell, their drift time is measured. This allows for the separation of isomers that have identical masses but different three-dimensional structures. For instance, degradants formed by the rearrangement or hydration of the propynyl (B12738560) group in this compound could result in isomeric structures that would be indistinguishable by mass spectrometry alone. IMS can resolve these species, providing unique collision cross-section (CCS) values that serve as an additional identifier. This combined approach ensures a comprehensive profiling of trace degradants, enhancing confidence in their structural elucidation.

Small-Angle X-ray Scattering (SAXS) for Ionic Cluster Formation

Small-Angle X-ray Scattering (SAXS) is a critical technique for investigating the nanoscale morphology of polymers and materials derived from this compound, particularly concerning the formation of ionic clusters. In polymeric systems where this compound is incorporated as a monomer, the hydrophilic sulfonic acid groups tend to segregate from the more hydrophobic polymer backbone. This phase separation leads to the formation of ion-rich domains, or clusters, which profoundly influence the material's properties, such as ion conductivity and mechanical strength.

SAXS analysis involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles. The resulting scattering pattern provides information about structural features on the order of 1 to 100 nanometers. For sulfonated polymers, a characteristic "ionomer peak" often appears in the SAXS profile. The position of this peak, represented by the scattering vector (q), is used to calculate the average distance between the ionic clusters, known as the interdomain distance. The shape and intensity of the peak can provide insights into the size, shape, and distribution of these clusters.

Studies on analogous sulfonated polymer systems, such as poly(styrene sulfonic acid)-grafted polymers, have utilized SAXS to quantify these features. scienceandtechnology.com.vn For example, fitting the SAXS data with models like the Teubner-Strey model can yield parameters such as the interdomain distance (d) and the domain size (ξ). researchgate.net This analysis reveals how the sulfonic acid groups self-organize into distinct ionic domains within the polymer matrix. scienceandtechnology.com.vnresearchgate.net

| Parameter | Description | Typical Value (nm) |

|---|---|---|

| Interdomain Distance (d) | Average center-to-center distance between ionic clusters. | 1.1 |

| Domain Size (ξ) | Correlation length related to the size of the ionic domains. | 1.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photoredox Catalysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the types of electronic transitions possible within the molecule. For this compound, the presence of the alkyne (carbon-carbon triple bond) and sulfonic acid functional groups dictates its UV absorption profile.

The primary electronic transitions expected for this compound include π → π* transitions associated with the triple bond and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the sulfonate group. libretexts.orgyoutube.com The π → π* transitions are typically high-energy and occur at shorter wavelengths, while the n → π* transitions are of lower energy and appear at longer wavelengths. libretexts.org The exact position (λmax) and intensity of these absorption bands provide insight into the molecule's electronic configuration.

The electronic properties elucidated by UV-Vis spectroscopy are also relevant to the potential application of this compound derivatives in photoredox catalysis. Photoredox catalysis utilizes molecules that, upon absorbing light, can facilitate single-electron transfer reactions. acs.org Sulfonic acid derivatives have been employed in photoredox-mediated cross-coupling reactions. rsc.orgresearchgate.net The ability of a this compound derivative to absorb light and reach an excited state could enable it to act as a photocatalyst, mediating electron transfer to or from other substrates to initiate a desired chemical transformation. nih.govacs.org

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of this compound and its polymeric derivatives. netzsch.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provide critical information about decomposition temperatures, the presence of volatile components, and the amount of residual char.

For polymers containing sulfonic acid groups, the TGA thermogram typically exhibits a multi-stage degradation profile. marquette.edumarquette.edu The initial weight loss, occurring at lower temperatures (around 100-150°C), is generally attributed to the evaporation of absorbed or bound water, as the sulfonic acid groups are highly hydrophilic. researchgate.net The second, more significant weight loss stage is associated with the desulfonation process, where the -SO₃H groups are cleaved from the polymer backbone. researchgate.netresearchgate.net This step often begins at temperatures between 150°C and 300°C. researchgate.net Following desulfonation, the final stage of degradation at higher temperatures (typically above 350-400°C) corresponds to the decomposition of the main polymer chain. researchgate.net The thermal stability can be influenced by converting the sulfonic acid to its salt form (e.g., sodium sulfonate), which typically enhances the onset temperature of degradation. marquette.edu

| Degradation Stage | Temperature Range (°C) | Associated Process |

|---|---|---|

| Stage 1 | 50 - 150 | Loss of absorbed water |

| Stage 2 | 150 - 350 | Desulfonation (loss of SO₃H groups) |

| Stage 3 | > 350 | Polymer backbone decomposition |

Dynamic Mechanical Analysis (DMA) for Modulus Changes under Hydration

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers derived from this compound, particularly in response to changes in hydration. wikipedia.org DMA applies an oscillatory force to a material and measures its response, yielding key parameters such as the storage modulus (E'), which represents the elastic behavior or stiffness, and the loss modulus (E''), which represents the viscous behavior or energy dissipation. libretexts.org

For sulfonated polymers, which are hygroscopic due to the polar sulfonic acid groups, water content significantly impacts mechanical properties. Water molecules can act as a plasticizer, inserting themselves between polymer chains and disrupting intermolecular interactions like hydrogen bonds. torvergata.it This plasticization effect leads to increased chain mobility and a corresponding decrease in the material's stiffness.

A DMA experiment conducted on a polymer derived from this compound under varying humidity levels would reveal a systematic decrease in the storage modulus (E') as the level of hydration increases. torvergata.it Furthermore, the glass transition temperature (Tg), which is often identified by the peak of the tan δ curve (the ratio of E''/E'), would shift to lower temperatures with increasing water content. This analysis is crucial for understanding how the mechanical performance of such materials changes in different environmental conditions. tainstruments.com

| Relative Humidity (%) | Storage Modulus (E') at 30°C (GPa) |

|---|---|

| 0 (Dry) | 2.1 |

| 30 | 1.5 |

| 60 | 0.9 |

| 90 | 0.4 |

Catalytic Applications of 2 Propyne 1 Sulfonic Acid and Its Derivatives

Heterogeneous Catalysis via Functionalized Supports

The immobilization of catalytically active species onto solid supports represents a cornerstone of heterogeneous catalysis, offering significant advantages in terms of catalyst recovery, reusability, and process simplification. In this context, 2-propyne-1-sulfonic acid and its derivatives have been successfully employed to functionalize a variety of inorganic materials, thereby creating robust and efficient solid acid catalysts.

Sulfonic Acid-Functionalized Inorganic Supports (e.g., Silica (B1680970), Zeolites, MOFs)

Inorganic materials such as silica, zeolites, and metal-organic frameworks (MOFs) are widely utilized as catalyst supports due to their high surface area, tunable porosity, and thermal stability. nih.gov The functionalization of these materials with sulfonic acid groups creates solid acid catalysts that are effective in a range of organic transformations.

Several methodologies have been developed for the synthesis of sulfonic acid-functionalized inorganic supports, with grafting, co-condensation, and sol-gel methods being the most prominent. mdpi.com

Grafting: This post-synthesis modification involves the covalent attachment of sulfonic acid-containing precursors, such as (3-mercaptopropyl)trimethoxysilane, onto the surface of a pre-synthesized inorganic support. mdpi.comresearchgate.net The subsequent oxidation of the thiol groups yields the desired sulfonic acid functionality. mdpi.comresearchgate.net This method allows for the preservation of the support's original structure. mdpi.com A simple grafting protocol has been reported to significantly enhance the acid site density of mesoporous sulfonic acid silicas compared to conventional syntheses. rsc.org

Co-condensation: In this one-pot synthesis approach, a silica or other inorganic precursor is condensed simultaneously with an organosilane containing a protected or precursor sulfonic acid group. mdpi.comresearchgate.net This method often leads to a more uniform distribution of sulfonic acid sites throughout the material's framework, including within the pore channels. mdpi.com

Sol-Gel: The sol-gel process offers a versatile route for preparing functionalized inorganic materials. In this method, the hydrolysis and condensation of molecular precursors, such as tetraethyl orthosilicate (B98303) and an organosilane with a sulfonic acid group, occur in a solution to form a "sol" that subsequently gels. nih.gov This approach allows for the incorporation of sulfonic acid functionalities directly into the material's matrix during its formation. A group of silica-based supports with varying Al/Si ratios has been synthesized using the sol-gel method, followed by modification with chlorosulfonic acid to produce supported sulfonic acids. nih.gov For MOFs, sulfonic acid functionalization can be achieved during the synthesis by using a linker that already contains a sulfonic acid group, a process sometimes referred to as a solvothermal route. urjc.es

Sulfonic acid-functionalized inorganic supports have demonstrated significant catalytic activity in a variety of important organic reactions.

Esterification: These solid acids are highly effective catalysts for esterification reactions, such as the production of biodiesel. For instance, sulfonic acid-functionalized silica nanoparticles have been shown to achieve 100% conversion in the esterification of linoleic acid with methanol (B129727) within two hours. rsc.org Similarly, arenesulfonic-modified SBA-15 materials have exhibited high activity in the esterification of fatty acids. mdpi.com

Hydrolysis: The hydrolysis of biomass, a critical step in the production of biofuels and biochemicals, can be efficiently catalyzed by these materials. Porous sulfonated ZSM-5 zeolite has shown high catalytic activity and efficiency in the hydrolysis of cellulosic pulp and corncob. researchgate.net

Alkylation: Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, is another area where these catalysts have been successfully applied. Sulfonic acid-functionalized mesoporous silica has been used as a sustainable heterogeneous catalyst for the Friedel-Crafts alkylation of arenes. nih.govacs.org

Multicomponent Reactions (MCRs): The efficiency of MCRs can be significantly enhanced by using sulfonic acid-functionalized supports. For example, nano-zirconia supported sulfonic acid has been applied in various multicomponent reactions for the synthesis of heterocycles under solvent-free conditions. mdpi.com

Catalytic Performance of Sulfonic Acid-Functionalized Inorganic Supports

| Catalyst | Reaction Type | Substrates | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|---|---|

| Propylsulfonic acid-functionalized silica | Esterification | Levulinic acid and ethanol | Ethyl levulinate | >95 | 93 | 75 °C, 2 h | beilstein-journals.org |

| Sulfonic acid-functionalized MIL-101(Cr) | Esterification | n-butanol and acetic acid | n-butyl acetate | ~60 | - | 80 °C, 24 h | rsc.org |

| Sulfonated ZSM-5 zeolite | Hydrolysis | Cellulose | Reducing sugars | High | - | 120 °C, 4 h | researchgate.net |

| Sulfonic acid-functionalized mesoporous silica (MSN-SO3H) | Friedel-Crafts Alkylation | TMB and benzaldehyde | Alkylated product | 87 | - | - | nih.gov |

A key advantage of heterogeneous catalysts is their potential for recyclability and reuse, which can significantly improve the economic and environmental sustainability of chemical processes.

Sulfonic acid-functionalized inorganic supports can often be recovered from the reaction mixture by simple filtration and reused in subsequent reaction cycles. acs.org For example, a sulfonic acid-functionalized mesoporous silica catalyst was successfully recycled and reused for up to eight cycles in a Friedel-Crafts alkylation reaction with only a negligible decline in catalytic efficiency. nih.govacs.org

However, a significant challenge associated with these catalysts is the potential for the active sulfonic acid groups to leach from the support into the reaction medium. mdpi.com This leaching can lead to a decrease in catalytic activity over time and contamination of the product. The stability of the catalyst and the extent of leaching are influenced by factors such as the strength of the covalent bond between the sulfonic acid group and the support, the nature of the support material, and the reaction conditions. mdpi.com For instance, replacing an organic propyl linker with a phenyl group has been shown to produce a more stable sulfonic acid catalyst that is less prone to deactivation due to leaching in the presence of water. mdpi.com

Recyclability of Sulfonic Acid-Functionalized Inorganic Supports

| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion (%) | Reference |

|---|---|---|---|---|

| Sulfonic acid-functionalized mesoporous silica (MSN-SO3H) | Friedel–Crafts alkylation | 8 | 78 | nih.gov |

| Sulfonated ZSM-5 zeolite | Biomass hydrolysis | Multiple | No significant loss in activity | researchgate.net |

| Nano-zirconia supported sulfonic acid | Multicomponent reactions for heterocycle synthesis | Several | No significant loss of activity | mdpi.com |

Sulfonic Acid-Functionalized Nanoparticles

The use of nanoparticles as catalyst supports offers the advantage of a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity.

Sulfonic acid-functionalized nanoparticles have emerged as promising catalysts for the conversion of biomass into valuable chemicals. A key application is the hydrolysis of cellobiose (B7769950), a disaccharide that is a repeating unit of cellulose.

Propyl-sulfonic acid-functionalized nanoparticles have been shown to be highly effective in hydrolyzing cellobiose, achieving up to 96.0% conversion, which is significantly higher than the conversion observed without a catalyst (32.8%). scirp.orgscirp.org The catalytic activity is influenced by the sulfur content of the nanoparticles, with those containing 5-7% sulfur demonstrating the highest activity. scirp.org

In another study, alkylsulfonic acid-functionalized magnetic nanoparticles achieved a 78% conversion of cellobiose after 1 hour at 175°C. researchgate.net These magnetic nanoparticles could be easily separated from the reaction mixture and reused, retaining a significant portion of their activity over multiple cycles. researchgate.net

Performance of Sulfonic Acid-Functionalized Nanoparticles in Cellobiose Hydrolysis

| Catalyst | Cellobiose Conversion (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Propyl-sulfonic acid-functionalized nanoparticles (~6% S) | 96.0 | 175 °C, 30 min | scirp.orgscirp.org |

| Alkylsulfonic acid-functionalized magnetic nanoparticles | 78 | 175 °C, 1 h | researchgate.net |

| Sulfonic organosilica nanotubes (SO3H0.3-Ph-SNT) | 92 | 150 °C, 2 h | mdpi.com |

Homogeneous Catalysis

The application of sulfonic acid-functionalized compounds as homogeneous catalysts is a significant area of research, aimed at developing efficient, reusable, and less hazardous acidic catalysts. scielo.brscielo.br Task-specific ionic liquids containing the sulfonic acid (-SO₃H) group, in particular, have been explored as homogeneous catalysts for various organic transformations. scielo.br These catalysts are designed to be soluble in the reaction medium, ensuring maximum contact with reactants, which is characteristic of homogeneous catalysis. Their use in multicomponent reactions (MCRs) to synthesize nitrogen- and oxygen-based heterocycles highlights their versatility. scielo.br The combination of the sustainable principles of MCRs with the advantages of acidic ionic liquids can lead to greener and more efficient synthetic processes. scielo.br For example, 1,3-disulfonic acid benzimidazolium chloride has been successfully used as a homogeneous catalyst in the Biginelli one-pot condensation to produce dihydropyrimidinones with excellent yields (88-97%). scielo.br

Acidic Ionic Liquids Functionalized with Sulfonic Acid Groups

Acidic ionic liquids (AILs), especially those functionalized with sulfonic acid groups (SFAILs), have emerged as promising replacements for traditional acid catalysts like sulfuric acid. acs.orgnih.gov These materials are essentially ionic salts that are liquid at low temperatures and possess a Brønsted acidic proton attached to either the cation or anion. researchgate.net The introduction of a sulfonic acid group, often via an alkyl chain attached to a cation core like imidazolium (B1220033) or pyridinium, significantly enhances the acidity of the ionic liquid. acs.orgnih.gov This approach creates catalysts with high thermal stability, low volatility, and tunable acidity, making them suitable for a variety of chemical reactions. nih.gov For instance, a nicotinic acid-based ionic liquid functionalized with a propanesulfonic acid group was synthesized and combined with sulfuric acid to create a strong acidic catalyst for the conversion of furfuryl alcohol to ethyl levulinate. nih.gov

Design Principles for Catalytic Activity and Reusability

The design of effective SFAILs hinges on balancing catalytic activity with reusability, which involves tuning the molecular structure of the ionic liquid. mdpi.com Key design principles include:

Acidity Enhancement: The primary source of catalytic activity is the Brønsted acidity from the -SO₃H group. Increasing the number of sulfonic acid groups in the cation structure can significantly increase the catalyst's acidity, in some cases making it stronger than sulfuric acid. acs.org The interaction between the cation and anion also plays a crucial role; strong interactions can promote the ionization of hydrogen atoms, further boosting acidity. acs.orgrsc.org

Lipophilicity and Solubility: The solubility of the catalyst in the reaction medium is critical for homogeneous catalysis. By modifying the length of the alkyl chains on the cation, the lipophilicity of the ionic liquid can be adjusted. mdpi.com Introducing longer lipophilic chains can improve solubility in nonpolar reactants, such as fatty acids, which is beneficial for reactions like esterification. mdpi.comnih.gov This can create an amphiphilic character, potentially functioning similarly to a phase transfer catalyst. mdpi.com

Reusability: A major advantage of ionic liquid catalysts is their potential for easy separation and reuse. mdpi.comnih.gov By carefully designing the catalyst's physical properties, it can be separated from the product mixture by simple decantation or extraction after the reaction. researchgate.net Studies have shown that some SFAILs can be recycled multiple times without a significant drop in catalytic activity. mdpi.comresearchgate.net For instance, certain heteropoly acid-based ionic liquids were found to be insoluble with the reaction products, allowing for convenient separation and reuse over four cycles with unchanged activity. researchgate.net

Applications in Biodiesel Production (e.g., Esterification/Transesterification)

SFAILs have demonstrated high catalytic performance in the synthesis of biodiesel through the esterification of free fatty acids (FFAs) and transesterification of triglycerides. acs.orgresearchgate.net These catalysts offer a non-corrosive and efficient alternative to conventional mineral acids. acs.org The strong acidity of SFAILs is the main driver for their high catalytic activity in these reactions. acs.org

Several studies have synthesized and tested various SFAILs for biodiesel production, showing high conversion rates of fatty acids into fatty acid ethyl esters (FAEEs). mdpi.comnih.gov The catalyst's structure significantly impacts its effectiveness. For example, in a study comparing three different SFAILs, the one containing a long lipophilic C15 chain exhibited the highest catalytic performance for the conversion of fatty acids with bioethanol, owing to its enhanced solubility in the reaction mixture. mdpi.comnih.gov

The table below summarizes the performance of different sulfonic acid-functionalized ionic liquid catalysts in the esterification of oleic acid, a common model reaction for biodiesel production.

| Catalyst | Reaction Conditions | Oleic Acid Conversion | Reusability | Source |

| [BSmim][HSO₄] | 110°C, 4h | >95% | Not specified | rsc.org |

| [BSEt₃N][HSO₄] | 110°C, 4h | >95% | Not specified | rsc.org |

| SAIL 5 (with C15 chain) | Microwave, 150°C, 30 min | ~98% | Recyclable | mdpi.comnih.gov |

| Heteropoly acid-based ILs | Not specified | High activity | Unchanged after 4 cycles | researchgate.net |

| Table 1: Performance of various Sulfonic Acid-Functionalized Ionic Liquids (SFAILs) in esterification reactions for biodiesel production. |

Photoredox Catalysis and Electronic Nature Influences

While direct use of this compound as a photoredox catalyst is not widely documented, the principles of photoredox catalysis are relevant to the synthesis and reactions of related organosulfur compounds. princeton.edu Photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling the formation of radical intermediates that can participate in a variety of chemical transformations. rsc.org This methodology has been successfully applied to the synthesis of alkyl sulfinates from alcohols and alkyl bromides, with the sulfinates serving as versatile intermediates that can be converted into sulfonic acids, sulfonamides, and sulfones. princeton.edu

The electronic nature of the functional groups involved is critical in these reactions. The triple bond in a propyne (B1212725) group, as found in this compound, is electron-rich and highly reactive. This inherent reactivity makes alkynes suitable substrates for transformations like photoredox-mediated alkylsulfonylations, which can lead to the construction of α-sulfones. rsc.org The electron-deficient character imparted by the triple bond in sodium propyne sulfonate makes it more reactive in redox reactions compared to its alkene analogue, sodium allylsulfonate. This suggests that the electronic properties of the propyne moiety could influence its behavior in catalytic systems, particularly those involving redox processes.

Theoretical and Computational Investigations of 2 Propyne 1 Sulfonic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the intrinsic properties of molecules. DFT methods are used to determine the electronic structure of a system, providing a basis for understanding its stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net These calculations solve for the electron density of a molecule to derive its energy and other properties. researchgate.net

The electronic structure of 2-propyne-1-sulfonic acid dictates its fundamental chemical properties. DFT calculations can elucidate this structure by mapping electron density distribution, identifying molecular orbitals, and calculating key electronic parameters.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Electron Density and Electrostatic Potential: Calculations can reveal the distribution of electrons within the molecule. The electron-withdrawing nature of the sulfonic acid group (-SO₃H) significantly polarizes the molecule, creating an electron-deficient region around the sulfur and oxygen atoms and influencing the electron density of the propyne (B1212725) group. The triple bond of the propyne group is a region of high electron density.

Charge Distribution: Analysis of partial atomic charges (e.g., Mulliken or Natural Bond Orbital [NBO] charges) quantifies the charge on each atom, highlighting the polar nature of the S-O and O-H bonds within the sulfonic acid moiety.

The following table illustrates the type of data that would be generated from a DFT analysis of this compound.

| Property | Representative Value | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicates electronic excitability and chemical stability. |

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on S | +1.5 e | Indicates the highly positive partial charge on the sulfur atom due to bonding with oxygen atoms. |

| Mulliken Charge on O (S=O) | -0.8 e | Indicates the negative partial charge on the sulfonyl oxygens. |

| Note: The values presented are hypothetical and serve to illustrate the typical output of quantum chemical calculations. |

DFT is a powerful tool for modeling chemical reaction pathways and identifying the associated transition states. rsc.org This allows for the theoretical prediction of reaction mechanisms and kinetics. For this compound, this could involve:

Proton Dissociation: Modeling the dissociation of the acidic proton from the sulfonic acid group in the presence of a solvent like water. This involves calculating the energy profile for the proton transfer from the acid to a water molecule to form a hydronium ion (H₃O⁺).

Addition Reactions: Investigating electrophilic addition reactions across the carbon-carbon triple bond. The reaction pathway, including the structures and energies of intermediates and transition states, can be mapped out.

Transition State Search: Locating the transition state structure for a given reaction is key to calculating the activation energy barrier. This barrier determines the reaction rate. Computational methods can identify these high-energy structures that connect reactants to products.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and transport properties. rug.nl

Sulfonic acids are central to proton exchange membranes (PEMs) used in fuel cells. rsc.org MD simulations are crucial for understanding how protons move through these materials. While specific studies on this compound are limited, extensive research on other sulfonated systems, like Nafion, provides a framework for understanding the expected mechanisms. rsc.orgresearchgate.net

Grotthuss Mechanism: This "proton hopping" mechanism involves the transfer of a proton along a network of hydrogen-bonded water molecules. A proton from a hydronium ion hops to an adjacent water molecule, which in turn donates one of its protons to the next water molecule in the chain. researchgate.net

Vehicular Mechanism: In this process, the proton remains attached to a "vehicle" molecule, such as a hydronium ion (H₃O⁺) or a Zundel cation (H₅O₂⁺), and diffuses through the medium. researchgate.net

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules (solvent or other solute molecules). MD simulations can explicitly model these interactions. dovepress.com

Hydration Shell: In an aqueous solution, water molecules will arrange themselves around the polar sulfonic acid group to form a structured hydration shell. MD can determine the size and structure of this shell by calculating radial distribution functions (RDFs) between the sulfonate group and water molecules.

Hydrogen Bonding: The sulfonic acid group is both a hydrogen bond donor (the O-H group) and acceptor (the S=O oxygens). Simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent, which are critical to its solubility and chemical behavior.

Solvent Effects on Conformation: The surrounding solvent can influence the preferred conformation of the molecule. MD simulations can explore the conformational landscape of the flexible propargyl chain and how it is affected by the solvent environment.

The table below outlines typical parameters and outputs from an MD simulation study.

| Parameter/Output | Example | Purpose |

| Simulation Parameters | ||

| Force Field | GROMOS, AMBER | A set of parameters used to describe the potential energy of the system. |

| Solvent Model | SPC/E, TIP3P | An explicit representation of water molecules in the simulation box. |

| Temperature | 298 K | The temperature at which the simulation is run. |

| Simulation Time | 100 ns | The duration of the simulation, which must be long enough to observe the processes of interest. |

| Analysis Outputs | ||

| Root-Mean-Square Deviation (RMSD) | 0.2 nm | Measures the average deviation of the molecule's structure from a reference structure over time. |

| Radial Distribution Function (RDF) | g(r) plot | Describes how the density of surrounding atoms varies as a function of distance from a central atom. |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Quantifies the rate at which a molecule moves through the solvent. |

Structure-Reactivity Correlation Prediction

A key goal of computational chemistry is to predict how a molecule's structure influences its reactivity. For this compound, the combination of the sulfonic acid group and the propyne group creates a unique reactivity profile.

The structure of this compound contains two key functional groups that dictate its reactivity:

The Sulfonic Acid Group (-SO₃H): This is a very strong acid group due to the electron-withdrawing power of the three oxygen atoms attached to the sulfur, which stabilizes the resulting sulfonate conjugate base.

The Propyne Group (-C≡CH): The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition reactions. The terminal alkyne proton is also weakly acidic.

The interplay between these groups can be analyzed computationally to predict reactivity. The strong inductive electron-withdrawing effect of the adjacent sulfonic acid group can decrease the electron density of the triple bond, potentially making it less reactive towards electrophiles compared to a simple alkyne. Conversely, the triple bond's electron-deficient character may enhance its reactivity in other types of reactions, such as redox reactions. Computational models can quantify these electronic effects and correlate them with experimentally observable reaction rates, providing a predictive framework for the chemical behavior of the molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.